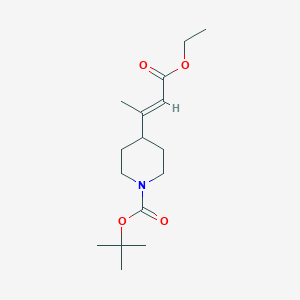

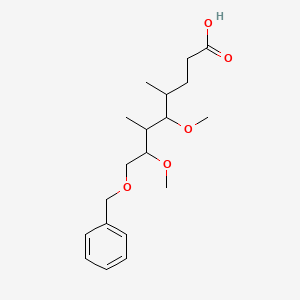

6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(ベンジルオキシ)-9-((1S,3R,3S)-4-(ベンジルオキシ)-3-(ベンジルオキシメチル)-2-メチレンシクロペンチル)-N-((4-メトキシフェニル)ジフェニルメチル)-9H-プリン-2-アミンは、プリン誘導体のクラスに属する合成有機化合物です。

準備方法

合成経路と反応条件

6-(ベンジルオキシ)-9-((1S,3R,3S)-4-(ベンジルオキシ)-3-(ベンジルオキシメチル)-2-メチレンシクロペンチル)-N-((4-メトキシフェニル)ジフェニルメチル)-9H-プリン-2-アミンの合成は、通常、官能基の保護と脱保護、環化反応、カップリング反応を含む複数のステップを伴います。主なステップには、以下が含まれます。

ヒドロキシル基の保護: 塩基の存在下でベンジルクロリドを使用し、ヒドロキシル基をベンジルオキシ基として保護します。

環化: 分子内環化反応によりシクロペンチル環を形成します。

カップリング反応: パラジウム触媒などの試薬を使用して、シクロペンチル中間体をプリン誘導体とカップリングします。

脱保護: 水素化条件下でベンジル保護基を除去します。

工業生産方法

このような複雑な化合物の工業生産は、収率を向上させ、コストを削減するために、合成経路の最適化を伴うことがよくあります。これには、連続フローリアクター、自動合成、スケーラブルな精製技術の使用が含まれる場合があります。

化学反応の分析

反応の種類

酸化: この化合物は、特にメチレン基とベンジルオキシ基で酸化反応を起こす可能性があります。

還元: 還元反応は、プリン環またはシクロペンチル部分を標的にすることができます。

置換: 求核置換反応または求電子置換反応は、プリン環やシクロペンチル環のさまざまな位置で起こることがあります。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン化剤、アミンやチオールなどの求核剤。

主な生成物

これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化はケトンやアルデヒドを生じる可能性があり、還元はアルコールやアミンを生じる可能性があります。

科学研究の応用

化学

この化合物は、有機合成における構成要素として、および配位化学における配位子として、その可能性について研究されています。

生物学

生物学的研究では、特にヌクレオチド代謝に関与する酵素や受容体との相互作用について調査される場合があります。

医学

この化合物は、特にプリン代謝関連疾患の治療における治療薬としての可能性、または抗ウイルス剤または抗がん剤としての可能性を探求することができます。

産業

産業分野では、新素材の開発やより複雑な分子の合成における前駆体として使用される可能性があります。

科学的研究の応用

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors, particularly those involved in nucleotide metabolism.

Medicine

The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism or as an antiviral or anticancer agent.

Industry

In the industrial sector, it may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

作用機序

6-(ベンジルオキシ)-9-((1S,3R,3S)-4-(ベンジルオキシ)-3-(ベンジルオキシメチル)-2-メチレンシクロペンチル)-N-((4-メトキシフェニル)ジフェニルメチル)-9H-プリン-2-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴う可能性が高いと考えられています。この化合物は、これらの標的を阻害または活性化し、細胞プロセスに変化をもたらす可能性があります。関連する経路には、ヌクレオチド合成、シグナル伝達、または遺伝子発現が含まれる可能性があります。

類似の化合物との比較

類似の化合物

6-(ベンジルオキシ)-9H-プリン-2-アミン: 類似の生物活性を示す、より単純なプリン誘導体。

9-(シクロペンチル)-N-((4-メトキシフェニル)ジフェニルメチル)-9H-プリン-2-アミン: ベンジルオキシ基を欠いているものの、同様のシクロペンチル部分を有する化合物。

独自性

6-(ベンジルオキシ)-9-((1S,3R,3S)-4-(ベンジルオキシ)-3-(ベンジルオキシメチル)-2-メチレンシクロペンチル)-N-((4-メトキシフェニル)ジフェニルメチル)-9H-プリン-2-アミンにおけるベンジルオキシ基、シクロペンチル環、プリンコアのユニークな組み合わせは、他の類似の化合物と比較して、異なる生物学的特性と合成上の利便性を付与する可能性があります。

類似化合物との比較

Similar Compounds

6-(Benzyloxy)-9H-purine-2-amine: A simpler purine derivative with similar biological activity.

9-(Cyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine: A compound with a similar cyclopentyl moiety but lacking the benzyloxy groups.

Uniqueness

The unique combination of benzyloxy groups, a cyclopentyl ring, and a purine core in 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine may confer distinct biological properties and synthetic utility compared to other similar compounds.

特性

分子式 |

C53H49N5O4 |

|---|---|

分子量 |

820.0 g/mol |

IUPAC名 |

N-[(4-methoxyphenyl)-diphenylmethyl]-9-[2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine |

InChI |

InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57) |

InChIキー |

OXHGMTPGAFKZHK-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288420.png)

![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288423.png)

![2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12288427.png)

![7-Chlorobenzo[h]quinoline](/img/structure/B12288431.png)

![Sodium;3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate](/img/structure/B12288437.png)

![5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12288479.png)